molecular formula C34H55NO10 B10784900 Rosaramicin propionate CAS No. 51481-64-2

Rosaramicin propionate

Cat. No.: B10784900
CAS No.: 51481-64-2
M. Wt: 637.8 g/mol
InChI Key: JTJAMAJKINOBDT-FIJHNNTRSA-N
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Description

Rosaramicin Propionate: is a derivative of rosaramicin, a macrolide antibiotic. Rosaramicin is known for its antibacterial properties, particularly against Gram-negative bacteria. It is chemically a lipid-soluble basic macrolide similar to erythromycin but with enhanced activity against certain bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Rosaramicin Propionate is synthesized through the cultivation of the bacterium Micromonospora rosaria under controlled conditions. The production involves the fermentation of this bacterium, followed by extraction and purification processes

Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. The bacterium Micromonospora rosaria is cultured in bioreactors, and the antibiotic is extracted from the culture broth. The extraction process involves solvent extraction, followed by purification steps such as crystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: : Rosaramicin Propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at various positions on the macrolide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: : The major products formed from these reactions include various rosaramicin derivatives with modified antibacterial properties .

Scientific Research Applications

Rosaramicin Propionate has several scientific research applications:

Mechanism of Action

Rosaramicin Propionate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound accumulates within leukocytes, allowing it to be transported to the site of infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Rosaramicin Propionate is unique due to its enhanced activity against Gram-negative bacteria and its ability to concentrate in specific tissues, such as the prostate, making it potentially more effective for treating infections in these areas .

Properties

CAS No.

51481-64-2

Molecular Formula

C34H55NO10

Molecular Weight

637.8 g/mol

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] propanoate

InChI

InChI=1S/C34H55NO10/c1-10-27-22(6)32-34(7,45-32)14-12-25(37)19(3)16-23(13-15-36)30(21(5)26(38)18-29(40)42-27)44-33-31(43-28(39)11-2)24(35(8)9)17-20(4)41-33/h12,14-15,19-24,26-27,30-33,38H,10-11,13,16-18H2,1-9H3/b14-12+/t19-,20-,21+,22-,23+,24+,26-,27-,30-,31-,32+,33+,34+/m1/s1

InChI Key

JTJAMAJKINOBDT-FIJHNNTRSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)CC=O)C)C)C

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)CC=O)C)C)C

Origin of Product

United States

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